molecular formula C9H19ClN2O B1485165 5-Amino-6-tert-butylpiperidin-2-one hydrochloride CAS No. 2098127-72-9

5-Amino-6-tert-butylpiperidin-2-one hydrochloride

Cat. No.: B1485165
CAS No.: 2098127-72-9
M. Wt: 206.71 g/mol
InChI Key: YJRPFTNCWRJXQR-UHFFFAOYSA-N
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Description

5-Amino-6-tert-butylpiperidin-2-one hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Reduction of Piperidin-2-one Derivatives: Starting with a suitable piperidin-2-one derivative, reduction reactions can be employed to introduce the amino group at the 5-position.

  • Substitution Reactions: Using tert-butyl groups as substituents, substitution reactions can be performed to achieve the desired structure.

Industrial Production Methods: Industrial production of 5-Amino-6-tert-butylpiperidin-2-one hydrochloride typically involves large-scale chemical synthesis processes, ensuring high purity and yield. These methods may include the use of catalysts and controlled reaction conditions to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the piperidin-2-one ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products:

  • Substitution Products: Derivatives with different substituents at the 5- and 6-positions.

Scientific Research Applications

5-Amino-6-tert-butylpiperidin-2-one hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-6-tert-butylpiperidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidin-2-one: A closely related compound without the amino and tert-butyl groups.

  • 5-Amino-6-tert-butylpiperidin-2-one: A structural isomer with the amino group at a different position.

  • 6-Amino-5-tert-butylpiperidin-2-one: Another isomer with the amino group at the 6-position.

Uniqueness: 5-Amino-6-tert-butylpiperidin-2-one hydrochloride is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of both the amino and tert-butyl groups at specific positions on the piperidin-2-one ring sets it apart from other similar compounds.

Properties

IUPAC Name

5-amino-6-tert-butylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,3)8-6(10)4-5-7(12)11-8;/h6,8H,4-5,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRPFTNCWRJXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCC(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-Amino-6-tert-butylpiperidin-2-one hydrochloride

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